molecular formula C15H12FN3O3 B3836419 4-fluoro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide

4-fluoro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide

Cat. No.: B3836419
M. Wt: 301.27 g/mol
InChI Key: DQWABBBVZNXHNT-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide is a fluoro-based Schiff base compound Schiff bases are a class of compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide typically involves the condensation reaction between 4-fluorobenzohydrazide and 4-nitroacetophenone. The reaction is catalyzed by glacial acetic acid and carried out in ethanol as the solvent . The reaction conditions are mild, and the product is obtained through simple filtration and recrystallization techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing large-scale filtration and crystallization equipment.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or hydrazine (N2H4) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides or other derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide involves its interaction with biological molecules and metal ions. The compound can form stable complexes with metal ions, which can then interact with biological targets. The nitrophenyl group may also contribute to its cytotoxic effects by generating reactive oxygen species (ROS) under certain conditions .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 4-fluoro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide is unique due to its specific combination of a fluorine atom and a nitrophenyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns.

Properties

IUPAC Name

4-fluoro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3/c1-10(11-4-8-14(9-5-11)19(21)22)17-18-15(20)12-2-6-13(16)7-3-12/h2-9H,1H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWABBBVZNXHNT-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)F)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide
Reactant of Route 3
Reactant of Route 3
4-fluoro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide
Reactant of Route 4
Reactant of Route 4
4-fluoro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide
Reactant of Route 5
Reactant of Route 5
4-fluoro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide
Reactant of Route 6
4-fluoro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.